2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone

Description

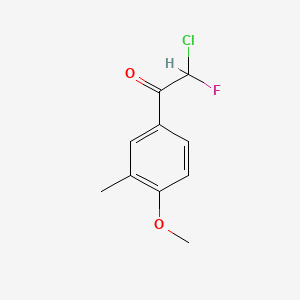

2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone is a halogenated acetophenone derivative featuring a chloro-fluoro substitution at the α-carbon and a substituted aromatic ring (4-methoxy-3-methylphenyl group). These compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactive ketone group and tunable electronic properties from substituents .

Properties

CAS No. |

58750-70-2 |

|---|---|

Molecular Formula |

C10H10ClFO2 |

Molecular Weight |

216.63 g/mol |

IUPAC Name |

2-chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone |

InChI |

InChI=1S/C10H10ClFO2/c1-6-5-7(9(13)10(11)12)3-4-8(6)14-2/h3-5,10H,1-2H3 |

InChI Key |

VPEMKGMQSPYZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(F)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Halogenation of 1-(4-methoxy-3-methylphenyl)ethanone

Starting Material: 1-(4-methoxy-3-methylphenyl)ethanone.

Reagents: Chlorine gas and fluorine gas.

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.

Procedure: The starting material is dissolved in dichloromethane, and chlorine gas is bubbled through the solution, followed by the introduction of fluorine gas. The reaction mixture is stirred until the desired product is formed.

-

Industrial Production Methods

Scale-Up: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Biological Activity

2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone, with the CAS number 58750-70-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C10H10ClFO2

- Molecular Weight : 216.64 g/mol

- Structure : The compound features a chloro and fluoro substituent on the ethanone backbone, along with a methoxy and methyl group on the aromatic ring.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes, including those involved in cancer pathways. For instance, studies have shown that related compounds can inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism and cancer progression. The IC50 values for these inhibitors often range from nanomolar to micromolar concentrations, indicating potent biological activity.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Related Compound A | 17β-HSD Type 3 | 700 |

| Related Compound B | 17β-HSD Type 3 | 900 |

| This compound | TBD | TBD |

Case Studies

- In Vitro Studies : A study evaluated the effect of structurally similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of key metabolic enzymes.

- Toxicological Assessment : The compound was included in a broader assessment of mutagenic chemicals, where it was evaluated for its potential mutagenicity. While specific results for this compound were not highlighted, the assessment provided insights into safety profiles for similar compounds.

- Pharmacological Applications : Research has explored the use of such compounds in treating conditions like hormone-dependent cancers by targeting steroidogenic enzymes. The findings suggest potential therapeutic roles but require further validation through clinical trials.

Comparison with Similar Compounds

Structural Effects on Physical Properties

- Halogen Substitution: The presence of chlorine and fluorine at the α-carbon (e.g., 2-chloro-2-fluoro derivatives) increases molecular weight and polarity, enhancing solubility in polar solvents. For example, 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone (MW 211.62) has higher lipophilicity than non-fluorinated analogs, impacting its bioavailability .

- Aromatic Substituents: Electron-donating groups (e.g., 4-OCH₃, 3-CH₃) lower melting points compared to electron-withdrawing groups (e.g., Cl, F).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.